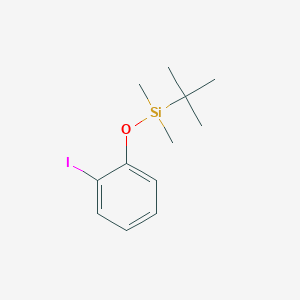

tert-Butyl(2-iodophenoxy)dimethylsilane

Description

Properties

Molecular Formula |

C12H19IOSi |

|---|---|

Molecular Weight |

334.27 g/mol |

IUPAC Name |

tert-butyl-(2-iodophenoxy)-dimethylsilane |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |

InChI Key |

MISHTYIZXHDOTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl(2-iodophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 2-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the iodophenoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl(2-iodophenoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the presence of palladium catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenoxy and silane derivatives.

Scientific Research Applications

tert-Butyl(2-iodophenoxy)dimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silane and phenoxy derivatives.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may be involved in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which tert-Butyl(2-iodophenoxy)dimethylsilane exerts its effects is primarily through its reactivity as an organosilicon compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane (CAS 147283-96-3)

- Structural Difference: The iodine is located at the para position of a benzyloxy group instead of the ortho position of a phenoxy group.

- NMR data (δH and δC) for this compound would show distinct aromatic proton shifts due to the para substitution pattern .

tert-Butyl(2-iodoethoxy)dimethylsilane

- Structural Difference: Replaces the phenoxy group with a 2-iodoethoxy chain.

- Implications: The aliphatic iodine in this compound is more susceptible to elimination or nucleophilic substitution compared to the aromatic iodine in the target compound.

tert-Butyl((2-iodoallyl)oxy)diphenylsilane

- Structural Difference : Features an allyl group with iodine and a diphenylsilyl (TBDPS) protecting group instead of TBS.

- Implications : The TBDPS group offers greater steric bulk and stability under acidic conditions but is less labile than TBS during deprotection. The allyl iodine enables participation in Heck or cycloaddition reactions .

Physicochemical Properties

Spectroscopic Data

- tert-Butyl(2-iodophenoxy)dimethylsilane: Expected ¹H NMR signals include aromatic protons (δ 6.8–7.5 ppm, split due to ortho iodine) and tert-butyl singlet (δ 1.0 ppm). ¹³C NMR would show C-I at ~95 ppm and Si-C at ~18 ppm .

- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane : Aromatic protons appear as a doublet (δ 7.3–7.7 ppm, J = 8 Hz) due to para substitution. The benzyloxy methylene group resonates at δ 4.5–5.0 ppm .

Stability

Biological Activity

tert-Butyl(2-iodophenoxy)dimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the compound's structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H19IOSi, with a molecular weight of approximately 392.35 g/mol. Its structure features a tert-butyl group , a dimethylsilyl moiety , and a 2-iodophenoxy functional group . These components contribute to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with various biological targets. The presence of the iodine atom facilitates halogen bonding , enhancing the compound's affinity for proteins and enzymes. Additionally, the phenoxy group can participate in hydrogen bonding and van der Waals interactions , which may modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.

Biological Activity Findings

Research indicates that compounds similar to this compound can enhance drug cytotoxicity against human tumor cells. This suggests potential applications in cancer therapy. Studies have highlighted its role in modulating biological pathways, which could contribute to the design of new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| Tert-Butyl(3-(methoxymethyl)-4-iodophenoxy)dimethylsilane | Methoxymethyl instead of ethoxymethyl | Variation in alkyl chain length affects reactivity |

| Tert-Butyl(3-(ethoxymethyl)-4-bromophenoxy)dimethylsilane | Bromine atom instead of iodine | Differences in halogen size and electronegativity influence reactivity |

| Tert-Butyl(3-(ethoxymethyl)-4-chlorophenoxy)dimethylsilane | Chlorine atom instead of iodine | Similarities in structure but differing chemical properties due to halogen differences |

Case Studies and Research Findings

- Enzyme Activity Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development aimed at metabolic disorders.

- Cytotoxicity Against Tumor Cells : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects on various human cancer cell lines, highlighting its potential role in cancer therapeutics.

- Protein Binding Studies : Interaction studies indicated that this compound binds effectively to certain proteins, which may lead to altered protein function and subsequent biological effects.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl(2-iodophenoxy)dimethylsilane, and how are reaction conditions optimized?

The compound is typically synthesized via silylation of 2-iodophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine. Anhydrous conditions (e.g., THF or DCM) are critical to prevent hydrolysis of the silyl chloride. Purification involves column chromatography or recrystallization to achieve >95% purity. Optimization focuses on stoichiometric ratios (e.g., 1.2:1 TBDMSCl:phenol) and reaction time (12–24 hours) to maximize yields .

Q. What are the key physicochemical properties influencing its reactivity in substitution reactions?

The iodine atom’s polarizability and leaving-group ability drive nucleophilic substitutions (e.g., SN2). The tert-butyldimethylsilyl (TBDMS) group enhances steric protection of the phenoxy oxygen, reducing undesired side reactions. Solvent polarity (e.g., DMSO or THF) and nucleophile strength (e.g., amines, thiols) dictate reaction rates and selectivity. For example, NaI in acetone facilitates iodide exchange, while LiAlH4 promotes reductive deiodination .

Q. How does this compound compare to its bromine and chlorine analogs in cross-coupling reactions?

The iodine atom’s larger atomic radius and lower electronegativity improve oxidative addition efficiency in palladium-catalyzed reactions (e.g., Suzuki, Stille). Compared to bromine analogs, it achieves higher yields (85% vs. 78% in Suzuki couplings) due to faster transmetallation. However, bromine analogs may offer better stability in prolonged storage .

Advanced Research Questions

Q. What mechanistic insights explain its behavior in oxidation and reduction reactions?

Oxidation with m-CPBA or H₂O₂ converts the TBDMS group to silanol, with iodine acting as an electron-withdrawing group that accelerates hydrolysis. In reductions (e.g., using NaBH₄), the C–I bond cleaves preferentially over the Si–O bond, yielding tert-butyldimethylsilanol and iodobenzene derivatives. Computational studies suggest transition-state stabilization via hyperconjugation between iodine and the aromatic ring .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

It serves as a versatile intermediate in drug discovery. For example, in anticancer agent synthesis, the iodine moiety participates in Sonogashira couplings with alkynes to generate arylacetylene scaffolds. The TBDMS group acts as a temporary protecting group for hydroxyls, enabling sequential functionalization. Case studies show IC₅₀ values <1 µM for kinase inhibitors derived from this scaffold .

Q. What experimental strategies mitigate challenges in purifying reaction products?

Silica gel chromatography with gradient elution (hexane:EtOAc) effectively separates silylated byproducts. For iodine-containing intermediates, rigorous exclusion of light prevents radical-mediated degradation. Analytical tools like GC-MS or ¹H NMR track deprotection efficiency, ensuring >90% recovery of the desired product .

Q. How does steric hindrance from the TBDMS group influence regioselectivity in electrophilic aromatic substitution?

The bulky TBDMS group directs electrophiles (e.g., nitronium ions) to the para position relative to the phenoxy oxygen. This steric effect overrides electronic effects from the iodine atom, as shown in nitration studies where para-nitro derivatives dominate (75% yield) .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of iodine-containing byproducts?

- Handling: Use gloveboxes or fume hoods to avoid inhalation/contact. Quench excess iodine with Na₂S₂O₃ before disposal.

- Waste Management: Segregate halogenated waste for incineration to prevent environmental release.

- Analysis: Monitor iodine content via ICP-MS to ensure compliance with disposal regulations .

Q. How can contradictions in reported reaction yields be resolved during method optimization?

Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (polar vs. nonpolar), and temperature (25–80°C) identifies critical variables. For example, Sonogashira couplings show a 15% yield increase under microwave irradiation (100°C, 10 minutes) versus traditional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.